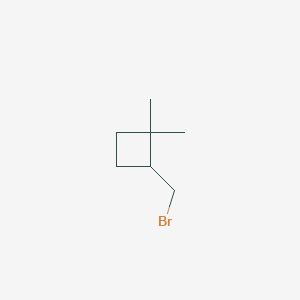

2-(Bromomethyl)-1,1-dimethylcyclobutane

Description

Structure

3D Structure

Properties

CAS No. |

97006-38-7 |

|---|---|

Molecular Formula |

C7H13Br |

Molecular Weight |

177.08 g/mol |

IUPAC Name |

2-(bromomethyl)-1,1-dimethylcyclobutane |

InChI |

InChI=1S/C7H13Br/c1-7(2)4-3-6(7)5-8/h6H,3-5H2,1-2H3 |

InChI Key |

TUIGEECBNOAACV-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCC1CBr)C |

Origin of Product |

United States |

Synthetic Methodologies for 2 Bromomethyl 1,1 Dimethylcyclobutane

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of 2-(bromomethyl)-1,1-dimethylcyclobutane reveals several potential synthetic pathways. The primary disconnection is the carbon-bromine bond, leading to the precursor alcohol, (1,1-dimethylcyclobutan-2-yl)methanol. This alcohol can be accessed from the corresponding carboxylic acid or aldehyde.

A second set of disconnections involves breaking the cyclobutane (B1203170) ring itself. This suggests two main approaches for constructing the 1,1-dimethylcyclobutane core: [2+2] cycloaddition reactions and intramolecular cyclization reactions. These disconnections point towards key precursors such as isobutylene (B52900) and a suitable three-carbon alkene for a cycloaddition approach, or a linear precursor with appropriate functional groups for an intramolecular ring-closing reaction.

Direct Bromination Strategies and Selectivity Considerations

The direct conversion of a methyl group on a pre-formed 1,1,2-trimethylcyclobutane to a bromomethyl group is a theoretically straightforward approach. However, this strategy is complicated by selectivity issues inherent in bromination reactions.

Free radical bromination is a well-established method for the halogenation of alkanes. The reaction proceeds via a radical chain mechanism, and its selectivity is governed by the stability of the resulting carbon radical. Tertiary radicals are more stable than secondary, which are in turn more stable than primary radicals. adichemistry.comnih.govresearchgate.net

In the case of 1,1,2-trimethylcyclobutane, there are three types of C-H bonds that can undergo substitution: primary C-H bonds of the two gem-dimethyl groups, primary C-H bonds of the methyl group at the 2-position, and the tertiary C-H bond at the 2-position. The tertiary C-H bond is the most likely site for hydrogen abstraction due to the formation of the most stable tertiary radical intermediate. researchgate.netnih.gov Consequently, the major product of a free-radical bromination of 1,1,2-trimethylcyclobutane would be 2-bromo-1,1,2-trimethylcyclobutane, not the desired this compound. Achieving selectivity for the primary methyl group at the 2-position over the tertiary C-H bond is a significant challenge.

Table 1: Predicted Products of Free Radical Bromination of 1,1,2-Trimethylcyclobutane

| Starting Material | Major Product | Minor Product |

| 1,1,2-Trimethylcyclobutane | 2-Bromo-1,1,2-trimethylcyclobutane | This compound |

| Starting Material | Major Product | Minor Product |

|---|---|---|

| 1,1,2-Trimethylcyclobutane | 2-Bromo-1,1,2-trimethylcyclobutane | This compound |

Directed bromination methods offer a potential solution to the selectivity problem. These techniques typically involve the use of a directing group that positions the brominating agent in proximity to a specific C-H bond. However, the application of such methods to a simple alkyl group like the one in 1,1,2-trimethylcyclobutane is not straightforward and lacks precedence in the literature for this specific substrate. The absence of a suitable functional group to act as a director makes this approach challenging.

Cyclization Reactions for the Synthesis of the 1,1-Dimethylcyclobutane Core

Given the difficulties associated with direct bromination, a more practical approach involves the construction of the 1,1-dimethylcyclobutane ring with a pre-existing functional group at the 2-position, which can then be converted to the bromomethyl group.

The [2+2] cycloaddition reaction is a powerful tool for the synthesis of cyclobutane rings. wikipedia.org This can be achieved either thermally or photochemically. A plausible route to a precursor for this compound would involve the cycloaddition of isobutylene with an alkene containing a functional group that can be converted to a bromomethyl group, such as an acrylate (B77674) or acrylonitrile.

For instance, the [2+2] cycloaddition of isobutylene with methyl acrylate would yield methyl 2,2-dimethylcyclobutane-1-carboxylate. This ester can then be reduced to the corresponding alcohol, (2,2-dimethylcyclobutan-1-yl)methanol, which can subsequently be brominated.

Table 2: Examples of [2+2] Cycloaddition for 1,1-Dimethylcyclobutane Synthesis

| Alkene 1 | Alkene 2 | Cyclobutane Product |

| Isobutylene | Methyl acrylate | Methyl 2,2-dimethylcyclobutane-1-carboxylate |

| Isobutylene | Acrylonitrile | 2,2-Dimethylcyclobutane-1-carbonitrile |

| Alkene 1 | Alkene 2 | Cyclobutane Product |

|---|---|---|

| Isobutylene | Methyl acrylate | Methyl 2,2-dimethylcyclobutane-1-carboxylate |

| Isobutylene | Acrylonitrile | 2,2-Dimethylcyclobutane-1-carbonitrile |

Intramolecular cyclization provides another robust method for the formation of the 1,1-dimethylcyclobutane ring. This strategy involves the synthesis of an acyclic precursor containing a nucleophilic center and a leaving group at an appropriate distance to facilitate a 4-exo-tet ring closure.

A suitable precursor could be a 4-halo-2,2-dimethylpentanoic acid derivative. For example, treatment of ethyl 4-bromo-2,2-dimethylpentanoate with a strong base could induce an intramolecular SN2 reaction to form ethyl 1,1-dimethylcyclobutane-2-carboxylate. As with the cycloaddition product, this ester can be converted to the target bromomethyl compound via reduction and subsequent bromination.

An alternative intramolecular approach is the Hunsdiecker reaction, which involves the decarboxylative bromination of the silver salt of a carboxylic acid. byjus.comwikipedia.orgorganic-chemistry.org Starting with 1,1-dimethylcyclobutane-2-carboxylic acid, the silver salt can be prepared and then treated with bromine to yield 2-bromo-1,1-dimethylcyclobutane. While this does not directly yield the target molecule, it demonstrates a method for introducing a bromine atom onto the cyclobutane ring, which could potentially be followed by functional group manipulation. A more direct route would be the conversion of (1,1-dimethylcyclobutan-2-yl)methanol to the target compound using a method like the Appel reaction, which utilizes triphenylphosphine (B44618) and a bromine source to convert alcohols to alkyl bromides. wikipedia.orgorganic-chemistry.orgnrochemistry.com

Derivatization of Precursor Molecules to Introduce the Bromomethyl Moiety

The introduction of a bromomethyl group onto a 1,1-dimethylcyclobutane scaffold is a key transformation in the synthesis of the target compound. This can be effectively achieved by starting from precursor molecules such as alcohols or carboxylic acids.

A common and effective strategy for the synthesis of this compound involves the bromination of the corresponding alcohol, (1,1-dimethylcyclobutan-2-yl)methanol. This precursor alcohol can be synthesized from 1,1-dimethylcyclobutane-2-carboxylic acid via reduction, for instance, using a reducing agent like lithium aluminum hydride (LiAlH4) in an appropriate solvent such as diethyl ether or tetrahydrofuran (B95107) (THF).

Once the precursor alcohol is obtained, several established methods can be employed for its conversion to the desired alkyl bromide.

Using Phosphorus Tribromide (PBr3):

One of the most widely used reagents for converting primary and secondary alcohols to alkyl bromides is phosphorus tribromide. commonorganicchemistry.commasterorganicchemistry.com The reaction typically proceeds via an SN2 mechanism, which results in the inversion of stereochemistry at the chiral center, if present. commonorganicchemistry.commasterorganicchemistry.com The reaction is generally carried out in a non-polar solvent like diethyl ether or dichloromethane (B109758) at controlled temperatures, often starting at 0 °C and then allowing the reaction to proceed at room temperature. commonorganicchemistry.com

The Appel Reaction:

The Appel reaction provides another efficient method for the bromination of alcohols. wikipedia.org This reaction utilizes a combination of triphenylphosphine (PPh3) and a bromine source, such as carbon tetrabromide (CBr4) or N-bromosuccinimide (NBS). commonorganicchemistry.comrsc.org Similar to the reaction with PBr3, the Appel reaction also proceeds through an SN2 pathway, leading to an inversion of configuration at the reaction center. commonorganicchemistry.com The reaction is typically performed in an inert solvent like dichloromethane or acetonitrile. rsc.orgresearchgate.net A significant advantage of the Appel reaction is its mild conditions, which are compatible with a wide range of functional groups. rsc.org

A comparative overview of these two common bromination methods is presented in the table below.

| Reagent System | Mechanism | Stereochemistry | Typical Solvents | Temperature | By-products |

| PBr3 | SN2 | Inversion | Diethyl ether, Dichloromethane | 0 °C to RT | H3PO3 |

| PPh3 / CBr4 (Appel) | SN2 | Inversion | Dichloromethane, Acetonitrile | 0 °C to RT | Triphenylphosphine oxide, CHBr3 |

An alternative route to this compound involves the decarboxylative bromination of 1,1-dimethylcyclobutane-2-carboxylic acid. This transformation is famously known as the Hunsdiecker reaction or its variations. unacademy.combyjus.com The precursor acid, 1,1-dimethylcyclobutane-2-carboxylic acid, can be synthesized through methods analogous to the preparation of cyclobutanecarboxylic acid, for example, by the malonic ester synthesis using a gem-dimethyl substituted precursor followed by decarboxylation. orgsyn.orgchemicalbook.com

The Hunsdiecker Reaction:

The classic Hunsdiecker reaction involves the treatment of the silver salt of a carboxylic acid with bromine in an inert solvent like carbon tetrachloride. prepchem.comwikipedia.org The reaction proceeds through a radical mechanism, where an intermediate acyl hypobromite (B1234621) is formed, which then undergoes decarboxylation to generate an alkyl radical. This radical subsequently abstracts a bromine atom to form the final alkyl bromide. byjus.comwikipedia.org Due to the radical nature of the reaction, if the carboxylic acid precursor is chiral, the stereochemical information at the alpha-carbon is often lost, leading to a racemic or a mixture of stereoisomers. hp.gov.in

Modifications to the Hunsdiecker Reaction:

Several modifications of the Hunsdiecker reaction have been developed to improve its scope and practicality. The Cristol-Firth modification, for instance, uses mercuric oxide and bromine on the free carboxylic acid, avoiding the need to prepare the silver salt. wikipedia.org Another variation is the Kochi reaction, which employs lead(IV) acetate (B1210297) and a halide salt (e.g., lithium bromide). wikipedia.org These modifications also proceed via radical intermediates.

| Reaction Name | Reagents | Substrate | Mechanism | Stereochemical Outcome |

| Hunsdiecker Reaction | Ag(I) salt of R-COOH, Br2 | Silver carboxylate | Radical | Racemization/Mixture of stereoisomers |

| Cristol-Firth Modification | HgO, Br2, R-COOH | Carboxylic acid | Radical | Racemization/Mixture of stereoisomers |

| Kochi Reaction | Pb(OAc)4, LiBr, R-COOH | Carboxylic acid | Radical | Racemization/Mixture of stereoisomers |

Stereochemical Control in Synthesis

Controlling the stereochemistry during the synthesis of this compound is crucial when specific stereoisomers are desired. This can be addressed through diastereoselective or enantioselective approaches.

Diastereoselective synthesis of the target molecule would involve creating a specific diastereomer. If the synthesis starts from a chiral precursor of (1,1-dimethylcyclobutan-2-yl)methanol with a defined relative stereochemistry, the subsequent bromination via an SN2 reaction (using PBr3 or the Appel reaction) will proceed with inversion of configuration, leading to the formation of a specific diastereomer of this compound. The stereochemical integrity is generally high in these reactions. In contrast, radical-based methods like the Hunsdiecker reaction on a diastereomerically pure 1,1-dimethylcyclobutane-2-carboxylic acid would likely result in a mixture of diastereomers due to the planar nature of the radical intermediate.

The enantioselective synthesis of this compound would require the formation of a single enantiomer. This can be achieved by starting with an enantiomerically pure precursor. For instance, an enantioselective reduction of a prochiral ketone precursor to (1,1-dimethylcyclobutan-2-yl)methanol would yield an enantiomerically enriched alcohol. Subsequent bromination with inversion of configuration would then provide the corresponding enantiomer of the target compound. Alternatively, enzymatic resolution of a racemic mixture of (1,1-dimethylcyclobutan-2-yl)methanol could be employed to isolate a single enantiomer for further transformation. As of now, specific literature detailing an established enantioselective synthesis for this particular molecule is scarce.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is a critical step to maximize the yield and purity of this compound. Key parameters that can be adjusted include the choice of reagents, solvent, temperature, and reaction time.

For the bromination of (1,1-dimethylcyclobutan-2-yl)methanol , optimization can involve screening different brominating agents and their stoichiometry. For instance, in the Appel reaction, the ratio of triphenylphosphine to the bromine source can be varied to minimize side reactions and improve the conversion of the alcohol. The reaction temperature is another crucial factor; lower temperatures are often preferred initially to control the exothermic nature of the reaction, followed by warming to room temperature to ensure completion.

In the case of the Hunsdiecker reaction , the purity of the silver salt is paramount for achieving good yields. The reaction is also sensitive to the solvent, with non-polar, inert solvents like carbon tetrachloride or cyclohexane (B81311) being traditional choices. The reaction temperature needs to be carefully controlled to promote the radical chain reaction while minimizing side reactions such as polymerization.

The following table summarizes key parameters that can be optimized for the discussed synthetic routes.

| Synthetic Route | Parameter to Optimize | Potential Effect on Yield and Purity |

| Bromination with PBr3 | Stoichiometry of PBr3 | Excess PBr3 can lead to side products; insufficient amount leads to incomplete reaction. |

| Temperature | Lower temperatures can improve selectivity and reduce by-product formation. | |

| Solvent | Aprotic, non-polar solvents generally give better results. | |

| Appel Reaction | Bromine Source (e.g., CBr4, NBS) | The reactivity of the bromine source can influence the reaction rate and selectivity. |

| PPh3 to Bromine Source Ratio | An optimal ratio is crucial to avoid unreacted starting material or excess reagents. | |

| Reaction Time | Monitoring the reaction progress is important to determine the optimal time for completion. | |

| Hunsdiecker Reaction | Purity of Silver Salt | Impurities can significantly lower the yield. |

| Solvent | The choice of solvent can affect the solubility of intermediates and the reaction rate. | |

| Light/Initiator | For some modifications, a radical initiator or UV light might be necessary and its concentration can be optimized. |

By systematically adjusting these parameters, it is possible to develop a robust and efficient synthesis for this compound with high yield and purity.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions involving this compound are significantly retarded due to its neopentyl-like structure. acs.orgstackexchange.com The bulky 1,1-dimethylcyclobutyl group effectively shields the electrophilic carbon from attack by nucleophiles.

The bimolecular nucleophilic substitution (SN2) pathway is severely hindered for this compound. The SN2 mechanism requires a backside attack by the nucleophile on the carbon atom bonded to the bromine. libretexts.org Due to the bulky nature of the adjacent quaternary carbon, this approach is physically blocked, making the SN2 reaction exceptionally slow. embibe.comdoubtnut.com Studies on the analogous neopentyl bromide have shown that it reacts approximately 10^5 times slower than other primary alkyl bromides under SN2 conditions. acs.org

The unimolecular (SN1) pathway is also disfavored. This mechanism would involve the initial, rate-limiting step of the C-Br bond breaking to form a primary carbocation. doubtnut.com Primary carbocations are inherently unstable, making their formation energetically unfavorable. stackexchange.com Consequently, direct substitution via an SN1 mechanism is also very slow. While reactions under forcing solvolytic conditions might proceed through an SN1-like mechanism, they are typically accompanied by rapid rearrangement of the intermediate carbocation to a more stable form. stackexchange.com

| Alkyl Bromide | Structure | Relative Rate | Reason for Rate |

|---|---|---|---|

| Methyl bromide | CH₃Br | ~30 | Minimal steric hindrance |

| Ethyl bromide | CH₃CH₂Br | 1 | Baseline for primary halide |

| Neopentyl bromide | (CH₃)₃CCH₂Br | ~0.00001 | Severe steric hindrance from β-substitution libretexts.org |

| This compound | C₆H₁₁CH₂Br | Extremely Slow | Severe steric hindrance analogous to neopentyl bromide |

The carbon atom bearing the bromine in this compound is prochiral. If a substitution reaction were to occur at this center, the stereochemical outcome would depend entirely on the operative mechanism.

SN2 Pathway : A hypothetical SN2 reaction would proceed with a complete inversion of stereochemistry at the electrophilic carbon. youtube.com The backside attack of the nucleophile forces the other three substituents to "flip" like an umbrella in the wind. youtube.com

SN1 Pathway : An SN1 reaction involves the formation of a planar, sp²-hybridized carbocation intermediate. libretexts.orglibretexts.org The nucleophile can then attack this planar intermediate from either face with nearly equal probability. libretexts.org This typically results in a racemic mixture of products, meaning both possible stereoisomers are formed in roughly equal amounts. libretexts.org However, complete racemization is rare, as the departing leaving group can momentarily shield one face of the carbocation, leading to a slight excess of the inversion product. libretexts.org

| Reaction Pathway | Intermediate | Stereochemical Result |

|---|---|---|

| SN2 | Pentavalent Transition State | Inversion of configuration youtube.com |

| SN1 | Planar Carbocation | Racemization (with slight preference for inversion) libretexts.org |

Ring-Opening Reactions and Rearrangements

Due to the difficulty of direct substitution and the high ring strain of the cyclobutane moiety, this compound is prone to reactions involving skeletal rearrangements, particularly ring expansion.

Under solvolysis conditions or in the presence of a Brønsted or Lewis acid, the C-Br bond can be induced to break, forming the highly unstable primary carbocation. This intermediate immediately undergoes a rearrangement to alleviate both the electronic instability and the ring strain. The most favorable rearrangement is a 1,2-alkyl shift involving one of the ring carbons, which expands the four-membered ring into a five-membered ring. chemistrysteps.comaskfilo.com This process converts the unstable primary cyclobutylmethyl carbocation into a much more stable tertiary cyclopentyl carbocation. The driving forces for this transformation are the significant relief of angle strain in moving from a cyclobutane to a cyclopentane ring and the formation of a more substituted carbocation. chemistrysteps.com The resulting cyclopentyl carbocation is then trapped by a nucleophile (such as the solvent) to yield the final, rearranged product.

The rearrangement of cyclobutylmethyl systems to cyclopentane derivatives can be facilitated by various metal catalysts. nih.govresearchgate.net For instance, silver salts (e.g., AgNO₃, AgBF₄) can assist in the abstraction of the bromide ion, promoting the formation of the carbocationic intermediate that subsequently undergoes ring expansion. pearson.com This silver-assisted pathway is a common method for generating carbocations from alkyl halides under milder conditions than strong acids. Other transition metals have also been employed in analogous transformations, leveraging different mechanistic pathways to achieve the same ring expansion outcome, ultimately forming various cyclopentane derivatives. ugent.be

In addition to ionic pathways, this compound can undergo transformations initiated by radical species. Homolytic cleavage of the carbon-bromine bond, typically initiated by heat or light in the presence of a radical initiator (e.g., AIBN), generates a (1,1-dimethylcyclobut-2-yl)methyl radical. Cyclobutylmethyl radicals are known to be unstable and can undergo a rapid, irreversible ring-opening reaction. rsc.org This β-scission event breaks one of the C-C bonds of the cyclobutane ring to form a more stable, open-chain homoallylic radical. This type of radical ring-opening is a key process in certain types of polymerization reactions where cyclic monomers are used to produce linear polymers. researchgate.netresearchgate.net

The Enigmatic Reactivity of this compound: A Survey of Its Chemical Transformations

The cyclobutane ring, a motif of significant interest in organic synthesis and medicinal chemistry, often imparts unique chemical and physical properties to molecules. When functionalized, such as in the case of This compound , the inherent ring strain and the presence of a reactive bromomethyl group suggest a rich and varied reactivity profile. This article delves into the specific transformations of this compound, exploring its behavior in strain-release driven reactions, elimination processes, and organometallic chemistry.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed picture of the molecular framework can be assembled.

¹H NMR Spectroscopic Analysis and Chemical Shift Interpretation

The ¹H NMR spectrum of 2-(Bromomethyl)-1,1-dimethylcyclobutane is anticipated to exhibit distinct signals corresponding to the chemically non-equivalent protons in the molecule. The chemical shift (δ), reported in parts per million (ppm), is influenced by the local electronic environment of each proton.

The two methyl groups attached to the quaternary carbon (C1) are diastereotopic due to the chiral center at C2. Consequently, they are expected to appear as two separate singlets. The protons of the bromomethyl group (-CH₂Br) are also diastereotopic and would likely present as a complex multiplet, specifically an AB quartet, due to geminal coupling and coupling with the adjacent methine proton. The methine proton at C2, being adjacent to the electron-wielding bromine atom via the methylene (B1212753) bridge, will be deshielded and appear as a multiplet due to coupling with the neighboring methylene protons on the cyclobutane (B1203170) ring and the bromomethyl group. The methylene protons on the cyclobutane ring at C3 and C4 are also expected to show complex splitting patterns due to both geminal and vicinal coupling.

Predicted ¹H NMR Chemical Shifts and Multiplicities:

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| -CH₃ (at C1) | ~1.0 - 1.2 | Singlet |

| -CH₃ (at C1) | ~1.1 - 1.3 | Singlet |

| -CH₂- (ring) | ~1.5 - 2.2 | Multiplet |

| -CH- (ring) | ~2.4 - 2.8 | Multiplet |

| -CH₂Br | ~3.4 - 3.6 | Multiplet (AB quartet) |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

¹³C NMR Spectroscopic Analysis and Quaternary Carbon Assignment

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom will give rise to a distinct signal.

A key feature in the ¹³C NMR spectrum of this compound would be the signal for the quaternary carbon atom (C1). This carbon, being bonded to two other carbon atoms and two methyl groups, will typically have a chemical shift in the range of 35-45 ppm and will be readily identifiable in a DEPT (Distortionless Enhancement by Polarization Transfer) experiment as it will not show a signal in DEPT-90 or DEPT-135 spectra. The carbon of the bromomethyl group (-CH₂Br) will be significantly deshielded by the bromine atom, appearing downfield. The methine carbon (C2) and the methylene carbons (C3 and C4) of the cyclobutane ring will have characteristic chemical shifts.

Predicted ¹³C NMR Chemical Shifts:

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| -CH₃ (at C1) | ~20 - 30 |

| Quaternary C (C1) | ~35 - 45 |

| -CH₂- (ring) | ~25 - 35 |

| -CH- (ring, C2) | ~40 - 50 |

| -CH₂Br | ~30 - 40 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are invaluable for unambiguously assigning the ¹H and ¹³C signals and elucidating the connectivity and spatial relationships within the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal proton-proton coupling networks. Cross-peaks would be expected between the methine proton at C2 and the adjacent methylene protons on the ring (C3 and C4), as well as the protons of the bromomethyl group. This would confirm the connectivity around the C2 position.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the definitive assignment of each proton signal to its corresponding carbon atom. For instance, the signals for the bromomethyl protons would show a correlation to the bromomethyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying the quaternary carbon. The protons of the two methyl groups would show correlations to the quaternary carbon (C1) and the adjacent ring carbons (C2 and C4). The protons of the bromomethyl group would show a correlation to the C2 carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. This would be crucial for determining the stereochemistry of the molecule, particularly the relative orientation of the substituents on the cyclobutane ring. For example, NOE correlations between one of the methyl groups and the methine proton at C2 could indicate their cis or trans relationship.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry would be employed to accurately determine the molecular mass of this compound (C₇H₁₃Br). The expected monoisotopic mass would be calculated, and the presence of the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would provide definitive confirmation of the presence of a bromine atom in the molecule.

Predicted HRMS Data:

| Ion | Calculated m/z |

| [M(⁷⁹Br)]⁺ | 176.0201 |

| [M(⁸¹Br)]⁺ | 178.0180 |

Note: These values are calculated based on the exact masses of the most abundant isotopes.

Fragmentation Pathways of Bromomethylcyclobutane Derivatives

Under electron ionization (EI) conditions in a mass spectrometer, this compound would undergo characteristic fragmentation. The molecular ion peak [M]⁺ would be observed, showing the isotopic pattern of bromine.

Common fragmentation pathways for brominated cyclobutane derivatives include:

Loss of a bromine radical: This would lead to a significant fragment at [M-Br]⁺.

Loss of a bromomethyl radical: This would result in a fragment corresponding to the dimethylcyclobutyl cation.

Ring-opening and subsequent fragmentation: The strained cyclobutane ring can cleave, leading to various smaller fragment ions. For example, loss of ethene is a common fragmentation pathway for cyclobutanes.

Alpha-cleavage: Cleavage of the C-C bond adjacent to the carbon bearing the bromomethyl group.

The analysis of these fragmentation patterns would provide further corroborative evidence for the proposed structure of this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds.

The primary functional groups and structural features of this compound include C-H bonds of the methyl and cyclobutane moieties, C-C bonds within the cyclobutane ring, and the C-Br bond of the bromomethyl group. The expected vibrational frequencies for these groups are summarized in the table below.

| Functional Group | Vibrational Mode | **Expected Absorption Range (cm⁻¹) ** | Intensity |

| C-H (Alkyl) | Stretching | 2950-2850 | Strong |

| C-H (CH₂) | Bending (Scissoring) | 1480-1440 | Medium |

| C-H (CH₃) | Bending (Asymmetric and Symmetric) | 1470-1430 and 1380-1365 | Medium |

| C-C | Stretching | 1200-800 | Weak to Medium |

| C-Br | Stretching | 650-550 | Medium to Strong |

The C-H stretching vibrations of the methyl (CH₃) and methylene (CH₂) groups in the cyclobutane ring are anticipated to appear in the 2950-2850 cm⁻¹ region. Bending vibrations for these C-H bonds are expected at lower frequencies, with scissoring and bending modes appearing in the 1480-1365 cm⁻¹ range. The presence of the gem-dimethyl group may result in a characteristic split in the C-H bending band around 1370 cm⁻¹.

The carbon-bromine (C-Br) stretching vibration is a key indicator for this compound and is typically observed in the fingerprint region of the IR spectrum, generally between 650 and 550 cm⁻¹. The precise position of this peak can be influenced by the conformation of the molecule. The vibrations of the cyclobutane ring's carbon-carbon (C-C) bonds will also contribute to the complex pattern in the fingerprint region.

Chiral Chromatography and Optical Rotation for Enantiomeric Purity Assessment

The molecular structure of this compound contains a chiral center at the carbon atom of the cyclobutane ring that is bonded to the bromomethyl group. This chirality means the compound can exist as a pair of non-superimposable mirror images known as enantiomers. vaia.com The assessment of the enantiomeric purity of a sample is crucial in many applications, particularly in the synthesis of pharmaceuticals and other bioactive molecules.

Chiral Chromatography

Chiral chromatography is a specialized form of column chromatography used to separate enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, consequently, their separation. For the separation of the enantiomers of this compound, a suitable chiral column would be selected based on the compound's polarity and functional groups. The differential interaction between the enantiomers and the CSP allows for their quantification, enabling the determination of the enantiomeric excess (ee) of a mixture.

Optical Rotation

Enantiomers are optically active, meaning they have the ability to rotate the plane of polarized light. vedantu.com One enantiomer will rotate the light in a clockwise direction (dextrorotatory, designated as (+)), while the other will rotate it in a counter-clockwise direction (levorotatory, designated as (-)) by an equal magnitude. amherst.edu A racemic mixture, which contains equal amounts of both enantiomers, is optically inactive as the rotations cancel each other out. amherst.edu

The specific rotation, [α], is a characteristic physical property of a chiral compound and is measured using a polarimeter. It is dependent on the temperature, the wavelength of the light used (commonly the D-line of a sodium lamp, 589 nm), the concentration of the sample, and the path length of the cell. amherst.edu

For a sample of this compound, if it is enantiomerically pure, it will exhibit a specific rotation. If the sample is a mixture of enantiomers, the observed rotation will be proportional to the enantiomeric excess. For instance, a non-racemic mixture will show an optical rotation, but its magnitude will be less than that of the pure enantiomer. tohoku.ac.jp The enantiomeric excess can be calculated from the observed specific rotation and the specific rotation of the pure enantiomer.

Computational and Theoretical Studies

Conformational Analysis and Ring Strain Energy Calculations

The cyclobutane (B1203170) ring is characterized by significant ring strain, a consequence of the deviation of its bond angles from the ideal tetrahedral angle of 109.5° and torsional strain from eclipsing interactions of substituents. libretexts.orgwikipedia.org For unsubstituted cyclobutane, the ring strain energy is approximately 26.3 kcal/mol. wikipedia.org The conformation of the cyclobutane ring is not planar but rather adopts a puckered or folded geometry to alleviate some of the torsional strain, even though this slightly increases the angle strain. nih.gov In this puckered conformation, one carbon atom is out of the plane of the other three. nih.gov

The presence of substituents on the cyclobutane ring significantly influences its conformation and strain energy. For 2-(Bromomethyl)-1,1-dimethylcyclobutane, the gem-dimethyl group at the C1 position is of particular importance. Computational studies on related molecules, such as 1,1-dimethylcyclobutane, have shown that gem-dimethyl substitution can lower the ring strain energy by 6–10 kcal/mol relative to an unbranched acyclic reference. acs.org This reduction in strain is a manifestation of the Thorpe-Ingold effect. Calculations on 1,1-dimethylcyclobutane indicate it is more than 8 kcal/mol less strained than the parent cyclobutane.

The bromomethyl group at the C2 position will also influence the conformational preference of the ring. A synergistic experimental and computational study on 2-substituted cyclobutane-α-amino acid derivatives revealed that a substituent at the C2 position, when in an equatorial position, modulates the ring-puckering preference. acs.orgnih.gov For this compound, the bromomethyl group can exist in either an axial or equatorial-like position in the puckered ring. The relative energies of these conformers would be determined by steric interactions between the bromomethyl group and the adjacent methyl groups and ring hydrogens.

A comprehensive conformational analysis would involve mapping the potential energy surface of the molecule by systematically rotating the C1-C2 and C2-CH2Br bonds and varying the ring puckering angle. The expected most stable conformation would likely have the bulky bromomethyl group in a pseudo-equatorial position to minimize steric hindrance.

Table 1: Calculated Strain Energies of Cyclobutane Derivatives

| Compound | Computational Method | Calculated Strain Energy (kcal/mol) |

| Cyclobutane | Not specified | 26.3 |

| 1,1-Dimethylcyclobutane | SCF, DFT, MP2, CCSD(T) | >8 less than cyclobutane |

| General gem-Dimethyl Substituted Cyclobutanes | CBS, G2, G2(MP2) | 6-10 lower than unsubstituted |

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of molecules. nih.govwavefun.com These calculations can provide insights into orbital energies, electron distribution, and molecular properties derived from the electronic wavefunction.

For this compound, key electronic properties of interest include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO gap. The HOMO is typically associated with the molecule's ability to donate electrons, while the LUMO is associated with its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability and chemical reactivity.

In this compound, the HOMO is likely to have significant contributions from the lone pairs of the bromine atom and the C-Br sigma bond. The LUMO is expected to be the antibonding σ* orbital of the C-Br bond. A small HOMO-LUMO gap would suggest a higher reactivity, particularly towards nucleophilic substitution at the bromomethyl carbon.

Natural Bond Orbital (NBO) analysis can provide a more detailed picture of charge distribution and bonding interactions. nih.gov This analysis would likely show a significant positive partial charge on the carbon atom attached to the bromine, making it an electrophilic center susceptible to nucleophilic attack. The bromine atom would carry a corresponding negative partial charge.

Table 2: Predicted Electronic Properties of a Model Alkyl Halide

| Property | Computational Method | Predicted Value |

| HOMO Energy | DFT/B3LYP/6-31+G | (Typical range for alkyl halides) |

| LUMO Energy | DFT/B3LYP/6-31+G | (Typical range for alkyl halides) |

| HOMO-LUMO Gap | DFT/B3LYP/6-31+G* | (Typical range for alkyl halides) |

| Partial Charge on Cα | NBO Analysis | (Expected to be positive) |

| Partial Charge on Br | NBO Analysis | (Expected to be negative) |

Note: The table represents expected trends for a model alkyl halide, as specific data for this compound was not found. The actual values would depend on the specific level of theory and basis set used in the calculation.

Transition State Modeling for Reaction Mechanisms

Computational modeling is a powerful tool for investigating reaction mechanisms, including the identification and characterization of transition states. stanford.edu For this compound, a key reaction is nucleophilic substitution (SN2) at the bromomethyl carbon.

In an SN2 reaction, a nucleophile attacks the electrophilic carbon atom, leading to the simultaneous displacement of the leaving group (in this case, the bromide ion). researchgate.netmdpi.comconicet.gov.ar Computational methods can be used to model the potential energy surface of this reaction, locating the transition state structure and calculating the activation energy barrier. researchgate.netmdpi.com

The transition state for an SN2 reaction on the bromomethyl group of this molecule would feature a pentacoordinate carbon atom, with the nucleophile and the bromine atom in apical positions and the cyclobutane ring and two hydrogen atoms in a trigonal planar arrangement. youtube.com The C-Nu bond would be partially formed, and the C-Br bond would be partially broken.

Computational studies on similar SN2 reactions have shown that the activation energy is influenced by several factors, including the nature of the nucleophile, the leaving group, and the solvent. mdpi.com For this compound, the steric hindrance from the adjacent gem-dimethyl group and the cyclobutane ring itself would likely influence the activation barrier. While the reaction center is one carbon removed from the ring, the conformational constraints of the ring could still play a role.

Table 3: Key Parameters in a Modeled SN2 Transition State

| Parameter | Description | Expected Value/Characteristic |

| C-Nu Bond Length | Distance between the nucleophile and the electrophilic carbon | Longer than a normal single bond |

| C-Br Bond Length | Distance between the electrophilic carbon and the bromine atom | Longer than a normal single bond |

| Nu-C-Br Angle | Angle formed by the nucleophile, carbon, and bromine | Approaching 180° |

| Activation Energy (ΔG‡) | Free energy difference between reactants and the transition state | Dependent on nucleophile and solvent |

Note: This table describes the general features of a modeled SN2 transition state for an alkyl bromide. Specific values for reactions of this compound would require dedicated computational studies.

Prediction of Spectroscopic Parameters

Theoretical calculations can accurately predict various spectroscopic parameters, which can aid in the interpretation of experimental spectra. researchgate.netresearchgate.netnih.gov For this compound, the prediction of Nuclear Magnetic Resonance (NMR) spectra is particularly valuable.

DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can provide reliable predictions of ¹H and ¹³C chemical shifts. nih.gov By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be determined relative to a standard (e.g., tetramethylsilane). These predicted spectra can be used to assign the signals in an experimental spectrum and to confirm the structure of the molecule.

The predicted ¹H NMR spectrum would show distinct signals for the methyl protons, the methylene (B1212753) protons of the bromomethyl group, and the methylene protons of the cyclobutane ring. The chemical shift of the CH₂Br protons would be the most downfield due to the deshielding effect of the bromine atom. The gem-dimethyl groups would likely appear as two separate singlets if they are diastereotopic. The ring protons would exhibit complex splitting patterns due to geminal and vicinal coupling.

Similarly, the predicted ¹³C NMR spectrum would show signals for the quaternary carbon of the gem-dimethyl group, the methyl carbons, the carbon of the bromomethyl group, and the carbons of the cyclobutane ring. The carbon attached to the bromine would be significantly shifted downfield.

Table 4: Predicted ¹³C NMR Chemical Shifts for a Model Substituted Cyclobutane

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 (C(CH₃)₂) | (Range for quaternary carbons in cyclobutanes) |

| CH₃ | (Range for methyl carbons on a quaternary center) |

| C2 (CH-CH₂Br) | (Range for substituted carbons in cyclobutanes) |

| CH₂Br | (Range for carbons attached to bromine) |

| C3/C4 (Ring CH₂) | (Range for unsubstituted carbons in cyclobutanes) |

Note: The table provides expected ranges for chemical shifts based on general principles and data for related structures. Accurate predictions for this compound would require specific DFT calculations.

Molecular Dynamics Simulations (if relevant to large-scale behavior)

Molecular dynamics (MD) simulations can be employed to study the dynamic behavior of molecules over time, providing insights into conformational changes and interactions with a solvent. nih.gov For a relatively small and rigid molecule like this compound, extensive MD simulations might be most relevant for understanding its behavior in a condensed phase, such as in solution.

An MD simulation would involve solving Newton's equations of motion for the atoms of the molecule and the surrounding solvent molecules. This would allow for the observation of the puckering motion of the cyclobutane ring and the rotation of the bromomethyl group.

Such simulations could be used to calculate the relative populations of different conformers in a given solvent, providing a more dynamic picture than static quantum chemical calculations. They could also be used to study the solvation structure around the molecule, which can be important for understanding its reactivity. For instance, the organization of solvent molecules around the electrophilic bromomethyl group could influence the accessibility of this site to a nucleophile.

While no specific MD simulations for this compound were found in the literature, the methodology is well-established and could be readily applied to investigate its dynamic properties and interactions in various environments.

Applications in Complex Molecule Synthesis

2-(Bromomethyl)-1,1-dimethylcyclobutane as a Building Block in Multi-Step Syntheses

The strategic incorporation of the 1,1-dimethylcyclobutane unit is a key feature in the synthesis of various complex organic molecules. The bifunctional nature of this compound, possessing both a reactive carbon-bromine bond and a four-membered ring, allows for its participation in a variety of chemical transformations. The bromomethyl group serves as a versatile electrophilic site, readily undergoing nucleophilic substitution reactions. This enables the covalent linkage of the cyclobutane (B1203170) scaffold to a wide array of substrates.

Below is an interactive data table summarizing representative transformations involving this compound as a building block.

| Nucleophile | Reaction Type | Product Class | Potential Application |

| Malonate Esters | Alkylation | Substituted Cyclobutane Acetic Acids | Pharmaceutical Scaffolds |

| Secondary Amines | N-Alkylation | Tertiary Amines | Agrochemicals |

| Phenoxides | Williamson Ether Synthesis | Aryl Ethers | Materials Science |

| Cyanide | Nucleophilic Substitution | Cyclobutane Acetonitriles | Precursors to Carboxylic Acids and Amines |

Role in the Construction of Natural Products and Analogues

The gem-dimethylcyclobutane motif is a recurring structural element in a diverse range of natural products, including terpenes and meroterpenoids. nih.govrsc.org The synthesis of these complex natural products and their analogues often represents a significant challenge for synthetic chemists. This compound serves as a valuable starting material or key intermediate in strategies aimed at assembling these intricate structures.

One notable example is in the synthesis of analogues of grandisol (B1216609), a component of the cotton boll weevil pheromone. nih.govrsc.org The characteristic cyclobutane ring of grandisol and its derivatives can be constructed using building blocks that already contain the pre-formed four-membered ring. By utilizing this compound, chemists can introduce the essential cyclobutane core early in the synthetic sequence and then elaborate the side chains through reactions at the bromomethyl position. This approach can lead to more convergent and efficient total syntheses.

The strategic use of this building block allows for the systematic variation of the substituents on the cyclobutane ring, facilitating the preparation of a library of natural product analogues. These analogues are crucial for structure-activity relationship (SAR) studies, which aim to understand how modifications to the chemical structure affect biological activity.

Development of Novel Methodologies Utilizing the Cyclobutane Core Reactivity

Beyond its role as a passive scaffold, the strained cyclobutane ring of this compound can actively participate in chemical transformations, leading to the development of novel synthetic methodologies. The inherent ring strain of approximately 26 kcal/mol makes cyclobutanes susceptible to ring-opening reactions under various conditions, including thermal, photochemical, and transition-metal-catalyzed processes. researchgate.net

Researchers are exploring methods that leverage this reactivity to generate linear or larger ring systems with high stereocontrol. For example, the reaction of this compound with organometallic reagents could potentially trigger a cascade of reactions involving initial substitution at the bromomethyl group followed by a ring-opening or rearrangement of the cyclobutane core. Such transformations can lead to the rapid construction of complex acyclic or macrocyclic structures that would be challenging to synthesize through conventional methods.

Furthermore, the development of catalytic systems that can selectively activate and functionalize the C-H bonds of the cyclobutane ring in this compound would open up new avenues for its derivatization. These advanced synthetic methods would further enhance the value of this building block in the toolkit of organic chemists, enabling the creation of novel molecules with potential applications in medicine, agriculture, and materials science. researchgate.net

Future Directions and Research Perspectives

Untapped Reactivity Patterns and Synthetic Challenges

The reactivity of 2-(bromomethyl)-1,1-dimethylcyclobutane is heavily influenced by the steric hindrance around the bromomethyl group, a feature it shares with neopentyl halides. stackexchange.comstackexchange.comdoubtnut.commasterorganicchemistry.com This steric bulk is known to significantly retard standard bimolecular nucleophilic substitution (SN2) reactions. masterorganicchemistry.com Consequently, forcing SN2 reactions with this substrate would likely require highly reactive nucleophiles and harsh reaction conditions, which could lead to competing side reactions.

Future research could focus on exploring reaction pathways that circumvent the limitations of traditional SN2 chemistry. One such avenue is the investigation of single-electron transfer (SET) processes to generate the corresponding radical intermediate. This approach could unlock novel carbon-carbon and carbon-heteroatom bond formations that are otherwise difficult to achieve. Furthermore, the potential for rearrangement reactions, characteristic of neopentyl systems under certain conditions, warrants investigation. stackexchange.comyoutube.com Understanding and controlling these rearrangement pathways could lead to the synthesis of novel and complex molecular scaffolds.

A significant synthetic challenge lies in the development of mild and efficient methods for the functionalization of this compound. Overcoming the inherent low reactivity due to steric hindrance will be a key hurdle. rsc.org Research in this area could involve the exploration of novel catalyst systems or reaction conditions that can activate the C-Br bond under milder conditions.

Potential for Catalytic Transformations Involving this compound

The development of catalytic transformations for unactivated alkyl halides opens up exciting possibilities for the utilization of this compound. rsc.orglookchem.comresearchgate.net Visible-light photocatalysis has emerged as a powerful tool for the generation of alkyl radicals from alkyl bromides under mild conditions. rsc.orglookchem.comresearchgate.netacs.org This strategy could be employed to engage this compound in a variety of catalytic processes.

Future research in this area could explore:

Photoredox-mediated cross-coupling reactions: The combination of photoredox catalysis with transition metal catalysis (e.g., nickel) could enable the coupling of the 2-(1,1-dimethylcyclobutyl)methyl fragment with a wide range of partners, including aryl, vinyl, and alkyl groups. nih.gov

Catalytic radical-polar crossover reactions: Generating a radical from this compound could be followed by a catalytic step that converts it into a carbocation or a carbanion, allowing for a diverse range of bond formations.

Enantioselective catalysis: The development of chiral catalysts could enable the enantioselective functionalization of prochiral derivatives of this compound, providing access to valuable chiral building blocks.

| Catalytic Approach | Potential Reaction | Key Advantages |

| Visible-Light Photocatalysis | Alkenylation, Alkynylation, Arylation | Mild reaction conditions, high functional group tolerance |

| Dual Photoredox/Nickel Catalysis | Cross-coupling with (hetero)aryl bromides | Access to C(sp²)–C(sp³) bonds |

| Asymmetric Catalysis | Enantioselective C-H functionalization | Synthesis of chiral cyclobutane (B1203170) derivatives |

Integration with Flow Chemistry and Automated Synthesis

Flow chemistry offers numerous advantages over traditional batch synthesis, including improved safety, scalability, and the ability to perform reactions under high pressure and temperature. nih.gov The integration of this compound chemistry with flow technology could enable reactions that are difficult or hazardous to perform in batch. For instance, the use of high temperatures in a flow reactor could accelerate sluggish substitution reactions that are hampered by steric hindrance.

Automated synthesis platforms, which combine robotics with reaction optimization algorithms, could be employed to rapidly screen a wide range of reaction conditions for the functionalization of this compound. This high-throughput approach could accelerate the discovery of novel reactivity and optimize reaction yields, saving significant time and resources. Future research could focus on developing robust flow and automated protocols for the synthesis and derivatization of this compound.

Exploration of Novel Cyclobutane-Containing Architectures via this compound

The strained cyclobutane ring is a valuable motif in medicinal chemistry and materials science. chemrxiv.orgnih.govnih.gov this compound can serve as a versatile building block for the synthesis of more complex and highly strained polycyclic systems. The inherent ring strain of the cyclobutane core can be harnessed as a driving force for ring-opening or ring-expansion reactions, leading to novel molecular architectures. chemrxiv.orgbris.ac.uk

One exciting avenue of research is the synthesis of bicyclobutane derivatives. chemistryworld.comrsc.orgnih.govnih.gov Intramolecular reactions of suitably functionalized derivatives of this compound could provide access to these highly strained and reactive molecules. Bicyclobutanes are valuable intermediates in organic synthesis, capable of undergoing a variety of transformations to generate diverse and complex molecular structures.

Q & A

Q. What role does this compound play in studying cyclobutane ring strain and reactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.